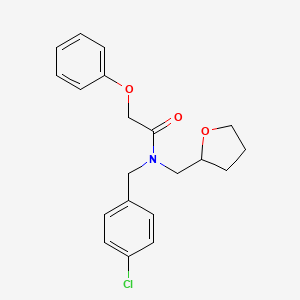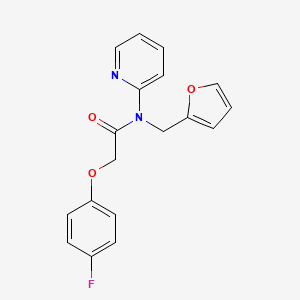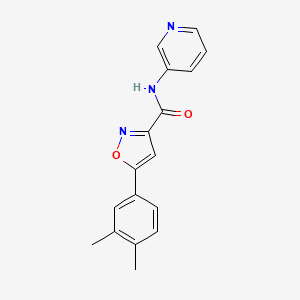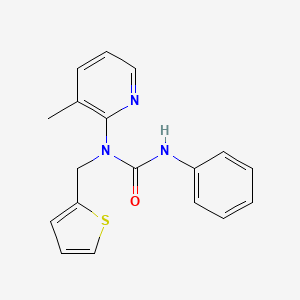
N-(4-chlorobenzyl)-2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-クロロベンジル)-2-フェノキシ-N-(テトラヒドロフラン-2-イルメチル)アセトアミドは、様々な科学研究分野で注目を集めている合成有機化合物です。この化合物は、クロロベンジル基、フェノキシ基、およびテトラヒドロフラン-2-イルメチル基がアセトアミド骨格に結合した複雑な分子構造を特徴としています。その独特の構造は、様々な用途において価値のある特定の化学的性質を与えています。
製造方法
合成経路と反応条件
N-(4-クロロベンジル)-2-フェノキシ-N-(テトラヒドロフラン-2-イルメチル)アセトアミドの合成は、通常、中間体の合成から始まる複数のステップを伴います。一般的な合成経路には、次のステップが含まれます。
4-クロロベンジルクロリドの調製: これは、塩化ベンジルを塩素ガスで、塩化鉄(III)などの触媒存在下で塩素化することにより達成できます。
2-フェノキシ酢酸の合成: これは、フェノールをクロロ酢酸と、水酸化ナトリウムなどの塩基存在下で反応させることにより行われます。
アミド結合の形成: 最後のステップでは、4-クロロベンジルクロリドを2-フェノキシ酢酸とテトラヒドロフラン-2-イルメチルアミンと、N,N'-ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤存在下で反応させて、目的のアセトアミド化合物を生成します。
工業生産方法
この化合物の工業生産は、同様の合成経路に従う場合がありますが、収率と純度を最適化し、より大規模に行われます。連続フロー反応器と自動合成プラットフォームの使用は、生産プロセスの効率性とスケーラビリティを向上させることができます。
化学反応解析
反応の種類
N-(4-クロロベンジル)-2-フェノキシ-N-(テトラヒドロフラン-2-イルメチル)アセトアミドは、以下のものを含む様々な化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して酸化することができ、対応するカルボン酸またはケトンを生成します。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して行うことができ、アルコールまたはアミンを生成します。
置換: この化合物は、特にベンジル位で、メトキシドナトリウムまたはtert-ブトキシドカリウムなどの試薬を使用して求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: メタノール中のメトキシドナトリウム。
生成される主な生成物
酸化: カルボン酸、ケトン。
還元: アルコール、アミン。
置換: 置換されたベンジル誘導体。
科学研究における用途
化学: より複雑な分子の合成のためのビルディングブロックとして、および有機合成における試薬として使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物活性を調査されています。
医学: 特に特定の分子経路を標的とする新薬の開発において、潜在的な治療用途が探索されています。
産業: 特殊化学品の製造に、および農薬や医薬品の合成における中間体として使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chlorobenzyl chloride: This can be achieved by chlorination of benzyl chloride using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Synthesis of 2-phenoxyacetic acid: This involves the reaction of phenol with chloroacetic acid in the presence of a base like sodium hydroxide.
Formation of the amide bond: The final step involves the reaction of 4-chlorobenzyl chloride with 2-phenoxyacetic acid and tetrahydrofuran-2-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(4-chlorobenzyl)-2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted benzyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
N-(4-クロロベンジル)-2-フェノキシ-N-(テトラヒドロフラン-2-イルメチル)アセトアミドの作用機序は、生物系内の特定の分子標的との相互作用を伴います。この化合物は、酵素または受容体に結合することにより作用し、それらの活性を調節する可能性があります。たとえば、細胞増殖に関与する特定の酵素の活性を阻害し、抗がん効果をもたらす可能性があります。正確な分子経路と標的は、特定の用途と状況によって異なる可能性があります。
類似の化合物との比較
N-(4-クロロベンジル)-2-フェノキシ-N-(テトラヒドロフラン-2-イルメチル)アセトアミドは、他の類似の化合物と比較して、その独自性を強調することができます。
N-(4-クロロベンジル)-2-フェノキシアセトアミド: テトラヒドロフラン-2-イルメチル基を欠いており、これは化学的性質と生物活性に影響を与える可能性があります。
N-(4-クロロベンジル)-N-(テトラヒドロフラン-2-イルメチル)アセトアミド:
2-フェノキシ-N-(テトラヒドロフラン-2-イルメチル)アセトアミド: 4-クロロベンジル基を欠いており、これは全体的な化学的挙動と特定の用途における有効性に影響を与える可能性があります。
N-(4-クロロベンジル)-2-フェノキシ-N-(テトラヒドロフラン-2-イルメチル)アセトアミドにテトラヒドロフラン-2-イルメチル基が存在することは、他の関連する化合物とは異なる独特の立体および電子特性を付与します。
類似化合物との比較
N-(4-chlorobenzyl)-2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)acetamide can be compared with other similar compounds to highlight its uniqueness:
N-(4-chlorobenzyl)-2-phenoxyacetamide: Lacks the tetrahydrofuran-2-ylmethyl group, which may affect its chemical properties and biological activity.
N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide:
2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)acetamide: Lacks the 4-chlorobenzyl group, which may alter its overall chemical behavior and effectiveness in certain applications.
The presence of the tetrahydrofuran-2-ylmethyl group in this compound imparts unique steric and electronic properties, making it distinct from other related compounds.
特性
分子式 |
C20H22ClNO3 |
|---|---|
分子量 |
359.8 g/mol |
IUPAC名 |
N-[(4-chlorophenyl)methyl]-N-(oxolan-2-ylmethyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C20H22ClNO3/c21-17-10-8-16(9-11-17)13-22(14-19-7-4-12-24-19)20(23)15-25-18-5-2-1-3-6-18/h1-3,5-6,8-11,19H,4,7,12-15H2 |
InChIキー |
HCUYWNSUQZONJY-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)CN(CC2=CC=C(C=C2)Cl)C(=O)COC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-bromophenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11361142.png)
![5-fluoro-3-methyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B11361146.png)



![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methoxyphenyl)butanamide](/img/structure/B11361163.png)
![Methyl 2-({[5-(3,4-dimethylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11361168.png)
![N-({1-[3-(3,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B11361175.png)

![N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]pentanamide](/img/structure/B11361186.png)

![4-chloro-N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11361190.png)

![2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11361204.png)
